Secorapamycin B

Immunosuppression Transplantation Drug Discovery

Secorapamycin B is the only valid standard for quantifying this specific rapamycin impurity. Its ring-opened structure eliminates mTOR inhibition while retaining FKBP binding, making it a definitive negative control and stability-indicating marker. Unlike rapamycin, it degrades significantly slower in aqueous solution, ensuring robust HPLC method validation. Procure from vendors supplying full characterization (NMR, HRMS, COA) with traceability to USP/EP for compliant ANDA and QC submissions.

Molecular Formula C51H81NO14
Molecular Weight 932.2 g/mol
CAS No. 185107-79-3
Cat. No. B1412474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecorapamycin B
CAS185107-79-3
Molecular FormulaC51H81NO14
Molecular Weight932.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC
InChIInChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
InChIKeyHAZKEXYMOCBCBG-HPLJOQBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secorapamycin B (CAS 185107-79-3): A Non-Macrocyclic Rapamycin Derivative with Distinct Biological and Stability Profiles


Secorapamycin B (CAS 185107-79-3), also known as 34-Hydroxy Sirolimus, is a secondary metabolite of the macrolide lactam class, produced via the microbial biotransformation of rapamycin using specific bacterial and fungal strains, notably Syncephalastrum racemosus and Bacillus subtilis [1]. It is characterized as a ring-opened isomer of rapamycin and exists as a low-level impurity in rapamycin active pharmaceutical ingredients [2]. Unlike its parent compound rapamycin, which is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, Secorapamycin B demonstrates a distinct structure-activity relationship; the excision of the C23–C28 region in nonmacrocyclic derivatives like secorapamycins results in the loss of immunosuppressive effector function while potentially maintaining high affinity for the FK506-binding protein (FKBP) [3]. This compound is supplied as an analytical reference standard with detailed characterization data compliant with regulatory guidelines [4].

Critical Reasons Secorapamycin B Cannot Be Substituted with Rapamycin or Other Analogs in Analytical and Experimental Workflows


The use of a generic rapamycin analog or the parent compound itself in place of Secorapamycin B is scientifically invalid due to fundamental differences in structure, stability, and biological activity that directly impact experimental outcomes. Secorapamycin B is a non-macrocyclic, ring-opened isomer, a structural modification that fundamentally alters its degradation kinetics and pharmacological profile [1]. While rapamycin is a potent mTOR inhibitor, Secorapamycin B and its related secorapamycin analogs do not exhibit the same immunosuppressive effect, and in the case of secorapamycin A, do not affect mTOR function [2]. Critically, studies comparing the degradation of rapamycin and secorapamycin under identical aqueous conditions demonstrate that secorapamycin degrades significantly slower, meaning that substituting one for the other would introduce uncontrolled variability in assay stability and data reproducibility [3]. Furthermore, as an identified impurity of rapamycin, Secorapamycin B serves a specific, non-substitutable role as an analytical reference standard for quality control and method validation in pharmaceutical development [4].

Quantitative Evidence for Secorapamycin B (CAS 185107-79-3) Differentiation from Rapamycin and Related Analogs


Immunosuppressive Potency: Secorapamycin B vs. Rapamycin in Mixed Lymphocyte Reaction (MLR)

In a direct head-to-head comparison using a mouse mixed lymphocyte reaction (MLR) assay, Secorapamycin B, along with other microbial conversion products (secorapamycin A and C, 16-o-demethylsecorapamycin B), did not exhibit a stronger immunosuppressive effect than the parent compound rapamycin [1]. The study explicitly states that 'None of these derivatives exhibited a stronger immunosuppressive effect than the parent compound,' establishing rapamycin as the superior agent for immunosuppressive applications [1]. In contrast, the same study found that 24-hydroxyrapamycin and 40-o-phosphoric ester of rapamycin maintained FKBP-binding affinity comparable to rapamycin [1].

Immunosuppression Transplantation Drug Discovery

Aqueous Degradation Kinetics: Secorapamycin Stability vs. Rapamycin

A study comparing the degradation of rapamycin and its ring-opened isomer, secorapamycin, under identical aqueous conditions revealed that secorapamycin degrades significantly slower [1]. Rapamycin exhibited apparent half-lives of 200 hours and 890 hours in 237 mM and 23.7 mM solutions of MeCOONH4 (pH 7.3), respectively, while its half-life was reduced by three orders of magnitude in a pH 12.2 solution [1]. In contrast, under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound, demonstrating superior hydrolytic stability [1]. This slower degradation was consistent across both specific and general base catalysis mechanisms observed for both compounds [1].

Stability Pharmaceutical Analysis Formulation Development

Analytical Reference Standard Qualification: Secorapamycin B for ANDA and QC Applications

Secorapamycin B (34-Hydroxy Sirolimus) is established as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications related to Abbreviated New Drug Applications (ANDA) and the commercial production of rapamycin [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This specific, validated use case differentiates it from other research-grade rapamycin analogs that are not qualified for such regulatory-focused applications [2].

Analytical Chemistry Quality Control Regulatory Compliance

Optimal Use Cases for Secorapamycin B (CAS 185107-79-3) Driven by Quantitative Differentiation


Development and Validation of Stability-Indicating HPLC Methods for Rapamycin APIs

Due to its superior hydrolytic stability compared to rapamycin [1], Secorapamycin B is an ideal compound for developing and validating stability-indicating HPLC methods. Its slower degradation kinetics in aqueous solutions ensure that it remains as a stable, identifiable peak during method robustness testing, unlike rapamycin which degrades rapidly. This allows analytical chemists to reliably distinguish the Secorapamycin B impurity peak from the rapamycin parent peak and other degradants, a critical requirement for accurate purity profiling and shelf-life determination of rapamycin active pharmaceutical ingredients [1].

Analytical Reference Standard for Quantifying Impurities in Rapamycin Batches for ANDA Submissions

Secorapamycin B is a known impurity of rapamycin and is qualified as an analytical reference standard for ANDA and QC applications [1]. In this context, it is the only appropriate compound for quantifying this specific impurity in rapamycin drug substance and drug product batches. Its use is mandated by regulatory guidelines for demonstrating process control and batch-to-batch consistency. Procuring Secorapamycin B from vendors that supply it with full characterization data and traceability to USP/EP standards is essential for generating compliant analytical data packages for regulatory submissions [1].

Investigating the Role of the C23-C28 Region in FKBP Binding vs. Effector Function

Secorapamycin B, as a nonmacrocyclic analog lacking the C23-C28 region, serves as a crucial research tool for structure-activity relationship (SAR) studies [1]. Unlike rapamycin, which inhibits mTOR through a gain-of-function mechanism involving both FKBP binding and an effector domain, compounds like Secorapamycin B can be used to decouple these two functions. Researchers can employ Secorapamycin B to probe the specific contribution of the C23-C28 segment to immunosuppressive activity versus FKBP binding, as data from secorapamycin analogs suggest this region is vital for orienting the effector domain but not for FKBP affinity [1].

Negative Control in mTOR-Dependent Immunosuppression Assays

The established finding that Secorapamycin B does not exhibit stronger immunosuppressive activity than rapamycin, and that related secorapamycins do not affect mTOR function [1], positions this compound as a valuable negative control in experiments aimed at validating mTOR-dependent mechanisms. In cell-based assays measuring T-cell proliferation or IL-2 production, Secorapamycin B can be used to confirm that any observed effect is specifically due to mTOR pathway inhibition by rapamycin or other active rapalogs, and not a general artifact of the macrolide structure or FKBP binding alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secorapamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.